2-Pentyl-1,4-dioxane

Lipophilicity Physicochemical Properties Solubility

2-Pentyl-1,4-dioxane (CAS 60067-51-8) is a heterocyclic organic compound belonging to the class of 1,4-dioxanes, characterized by a six-membered ring with oxygen atoms at positions 1 and 4 and a pentyl substituent at position 2. It has a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol, with a LogP of 1.98, indicating moderate lipophilicity.

Molecular Formula C9H18O2
Molecular Weight 158.24 g/mol
CAS No. 60067-51-8
Cat. No. B15463509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pentyl-1,4-dioxane
CAS60067-51-8
Molecular FormulaC9H18O2
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCCC1COCCO1
InChIInChI=1S/C9H18O2/c1-2-3-4-5-9-8-10-6-7-11-9/h9H,2-8H2,1H3
InChIKeyBREJQQULVPGFDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pentyl-1,4-dioxane (CAS 60067-51-8) Procurement and Research Applications Guide


2-Pentyl-1,4-dioxane (CAS 60067-51-8) is a heterocyclic organic compound belonging to the class of 1,4-dioxanes, characterized by a six-membered ring with oxygen atoms at positions 1 and 4 and a pentyl substituent at position 2 . It has a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol, with a LogP of 1.98, indicating moderate lipophilicity . This compound is a colorless liquid with a characteristic pleasant odor, and it exhibits limited solubility in water but good solubility in organic solvents [1]. Its applications span fragrance formulation, liquid crystal research, and as a synthetic building block in organic chemistry [1][2].

Workflow Fragrance formulation & accord design
Selection Logic C5 alkyl chain for rose/herbaceous notes
Format Synthetic building block for liquid crystal research

Why 2-Pentyl-1,4-dioxane Cannot Be Readily Substituted with In-Class Analogs


The substitution pattern and alkyl chain length in 1,4-dioxane derivatives directly govern key performance attributes, including lipophilicity, odor profile, and phase behavior. While in-class compounds such as 1,4-dioxane, 2-butyl-1,4-dioxane, 2-hexyl-1,4-dioxane, and 2-pentyl-1,3-dioxane share the same core structure, their physicochemical properties and application-specific characteristics differ in quantifiable ways that preclude simple interchangeability [1]. These differences manifest in measurable parameters such as LogP, boiling point, density, and olfactory notes, which are critical for formulation consistency and functional performance in fragrance and material science applications [1][2].

Chain Length Butyl or hexyl analogs shift odor profile significantly; lavender/geranium vs. target rose note.
Isomer Type 2-Pentyl-1,3-dioxane exhibits different boiling point and volatility; process consistency may require isomer-specific review.
Lipophilicity Lower LogP in shorter-chain analogs alters organic-phase partitioning and delivery behavior.

Quantitative Differentiation of 2-Pentyl-1,4-dioxane Against Key Comparators


Lipophilicity (LogP) as a Determinant of Partitioning and Solubility Profile

The octanol-water partition coefficient (LogP) quantifies the hydrophobic character of a compound, directly influencing its behavior in aqueous and lipid environments. 2-Pentyl-1,4-dioxane exhibits a LogP of 1.98, which is significantly higher than that of the parent 1,4-dioxane (LogP -0.27) [1]. This increase of 2.25 log units reflects a >100-fold increase in lipophilicity, resulting in reduced water solubility and enhanced partitioning into organic phases. In comparison, 2-butyl-1,4-dioxane has a LogP of 1.59, indicating that the pentyl chain provides an additional 0.39 log units of lipophilicity over the butyl analog .

Lipophilicity (LogP)
Cross-study comparable
Target LogP 1.98 vs. 1,4-dioxane -0.27; Δ +2.25
Reported >100-fold lipophilicity increase supports non-aqueous workflow fit.
Calculated or experimental LogP at 25°C; verify batch-specific value.
Lipophilicity Physicochemical Properties Solubility

Olfactory Profile Differentiation in Fragrance Applications

The odor character of monoalkyl-1,4-dioxanes is chain-length dependent. According to U.S. Patent 3,966,647, 2-pentyl-1,4-dioxane (C5 alkyl chain) exhibits a herbaceous or rose-type odor profile, making it particularly suitable for floral blends and as an extender for phenylethyl alcohol [1]. In contrast, the n-butyl analog (C4 chain) is described as suitable for lavender and chypre-type perfumes, while the n-hexyl analog (C6 chain) is noted for its utility in geranium and rose-type compositions [2][3]. This discrete chain-length specificity means that substituting the pentyl derivative with a butyl or hexyl analog will yield a measurably different olfactory outcome, altering the fragrance accord.

Olfactory Profile
Head-to-head
Rose/herbaceous (C5) vs. lavender (C4) vs. geranium (C6)
Chain-length-dependent odor; substitution may shift accord character.
Patent-based perfumery evaluation; formulation-context review recommended.
Fragrance Perfumery Odor Profile

Isomeric Comparison: 2-Pentyl-1,4-dioxane vs 2-Pentyl-1,3-dioxane

The position of oxygen atoms in the dioxane ring significantly impacts physical properties. The 1,4-dioxane isomer of 2-pentyl-dioxane exhibits a lower boiling point (195°C at 760 mmHg) compared to the 1,3-dioxane isomer . While the exact boiling point of 2-pentyl-1,4-dioxane is not widely reported, the observed trend in boiling points for other alkyl-substituted dioxanes suggests that 1,4-isomers generally have lower boiling points than their 1,3-counterparts due to differences in ring strain and molecular symmetry [1]. This difference is critical in applications requiring specific volatility ranges.

Boiling Point Isomerism
Class-level inference
1,4-isomer inferred lower than 2-pentyl-1,3-dioxane (195°C)
Isomer-specific volatility may affect distillation and headspace methods.
Class trend from NIST; direct measurement data to verify.
Isomerism Physicochemical Properties Material Science

Molecular Descriptors Influencing Intermolecular Interactions

The number of hydrogen bond acceptors (HBA) and donors (HBD) influences solubility, permeation, and molecular recognition. 2-Pentyl-1,4-dioxane possesses 2 hydrogen bond acceptors and 0 hydrogen bond donors . In comparison, the parent 1,4-dioxane also has 2 HBA and 0 HBD, but the presence of the pentyl chain in the 2-substituted derivative reduces the overall polarity and increases hydrophobic surface area . This shift is reflected in the higher LogP value and altered solubility profile, which can affect compatibility with polar matrices and biological membranes.

H-Bond Descriptors
Data to verify
HBA 2, HBD 0, TPSA 18.46 Ų; identical to parent
Bulk LogP shift driven by alkyl surface, not H-bond count. Review for polar-matrix compatibility.
Calculated descriptors; source review recommended.
Molecular Descriptors QSAR Material Compatibility

Primary Application Scenarios for 2-Pentyl-1,4-dioxane Supported by Quantitative Evidence


Fragrance Formulation: Rose and Floral Accords

2-Pentyl-1,4-dioxane is specifically identified in U.S. Patent 3,966,647 as a monoalkyl-para-dioxane with a herbaceous or rose-type odor profile, making it a valuable component in floral fragrance blends [1]. The pentyl chain length provides the precise olfactory character required for rose accords, distinct from the lavender notes of the butyl analog or the geranium notes of the hexyl analog. Formulators seeking to replicate or enhance rose-type notes can rely on this compound's established odor profile, avoiding the off-notes that would result from substituting a different alkyl chain length.

Liquid Crystal Research and Display Technology

Dioxane derivatives, including those with pentyl substitution, are disclosed in U.S. Patent 5,683,623 as components in ferroelectric liquid crystal devices [2]. The specific substitution pattern on the dioxane ring influences the mesomorphic properties and switching behavior of the liquid crystal mixture. Researchers developing fast-switching, bi-stable LCDs may select 2-pentyl-1,4-dioxane as a building block to achieve desired phase behavior and electro-optical characteristics, leveraging the quantifiable differences in molecular geometry compared to other alkyl-substituted analogs.

Organic Synthesis: Building Block for Functionalized Dioxanes

The synthesis of 2-substituted-1,4-dioxanes, such as 2-pentyl-1,4-dioxane, can be achieved via ring-opening of epoxides followed by cyclization [3]. Its moderate lipophilicity (LogP 1.98) and solubility profile make it a useful intermediate for further derivatization, particularly in reactions requiring non-aqueous conditions. The quantifiable LogP value allows chemists to predict partitioning behavior during workup and purification, ensuring efficient synthetic routes.

Application
Selection Property
Validation Focus
Rose and floral accord formulation
C5-specific herbaceous/rose odor profile
Olfactory evaluation in target accord; batch consistency review
Liquid crystal research and display technology
Dioxane substitution pattern for mesomorphic behavior
Phase behavior and electro-optical switching verification
Organic synthesis building block
Moderate lipophilicity (LogP context) for non-aqueous workup
Partitioning behavior and synthetic route compatibility

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